N-(4-ethylbenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(4-ethylbenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethylbenzyl group, a fluorophenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylbenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) under mild conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with an appropriate nucleophile.
Attachment of the Ethylbenzyl Group: The ethylbenzyl group can be attached via a Friedel-Crafts alkylation reaction, using an ethylbenzyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylbenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-ethylbenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-ethylbenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylbenzyl)-5-((2-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
- N-(4-ethylbenzyl)-5-((2-bromophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
- N-(4-ethylbenzyl)-5-((2-iodophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N-(4-ethylbenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C18H18FN5O |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[(4-ethylphenyl)methyl]-5-(2-fluoroanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C18H18FN5O/c1-2-12-7-9-13(10-8-12)11-20-18(25)16-17(23-24-22-16)21-15-6-4-3-5-14(15)19/h3-10H,2,11H2,1H3,(H,20,25)(H2,21,22,23,24) |
InChI Key |
KJBGJHQCUWZNHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2=NNN=C2NC3=CC=CC=C3F |
Origin of Product |
United States |
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